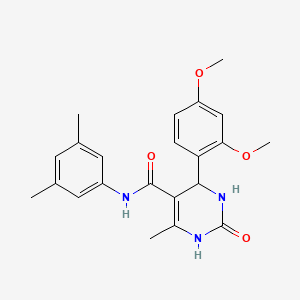

![molecular formula C21H19N5O2 B3007734 N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895009-02-6](/img/structure/B3007734.png)

N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide" is a derivative of pyrazolo[3,4-d]pyrimidin, which is a fused heterocyclic compound that has been the focus of various studies due to its potential biological activities. The structure of this compound suggests that it may have interesting chemical and pharmacological properties, as indicated by research on similar molecules.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin derivatives has been reported in the literature. For instance, a novel series of N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile and related moieties were prepared using 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile in ethanol containing piperidine . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the 2-methylphenyl groups.

Molecular Structure Analysis

Quantum mechanical calculations, such as those performed on a similar molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, can provide insights into the electronic structure of the compound . These calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can predict the molecular electrostatic potentials (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. A small HOMO-LUMO gap indicates chemical reactivity, which could be relevant for the compound under analysis .

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-d]pyrimidin derivatives can be inferred from their interaction with biological targets. For example, novel pyrazolo[1,5-a]pyrimidines have been evaluated for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes . The synthesis of these compounds involved fluoroalkyl- and fluoroalkynyl- analogues, suggesting that the compound may also be amenable to similar chemical modifications to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin derivatives can be characterized by various spectroscopic techniques. For instance, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives involved characterization by 1H NMR and IR spectroscopy . These techniques can be used to confirm the structure and purity of the synthesized compound, and similar methods would likely be employed in the analysis of "N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide".

Aplicaciones Científicas De Investigación

Anticancer Activity

Several studies have explored the derivatives of pyrazolo[3,4-d]pyrimidine for their anticancer activities. For instance, a study by Al-Sanea et al. (2020) described the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested against 60 cancer cell lines, with one compound showing significant cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as a new anticancer agent (Al-Sanea, M. M. et al., 2020).

Diagnostic Imaging

The radioligand [18F]PBR111, a derivative within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has been reported for its selective imaging of the translocator protein (18 kDa) with positron emission tomography (PET). This compound, due to its selective ligand properties, has implications in diagnosing and studying diseases associated with translocator protein expression, providing a valuable tool for medical research and diagnostic applications (Dollé, F. et al., 2008).

Binding Activity and Antioxidant Potential

A study by Chkirate et al. (2019) focused on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. This research emphasized the role of hydrogen bonding in the self-assembly process and assessed the antioxidant activity of these complexes. Such studies are crucial for understanding the molecular interactions and potential therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives (Chkirate, K. et al., 2019).

Propiedades

IUPAC Name |

N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-14-7-3-5-9-17(14)24-19(27)12-25-13-22-20-16(21(25)28)11-23-26(20)18-10-6-4-8-15(18)2/h3-11,13H,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSRZRWSWUGYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B3007651.png)

![(E)-4-(Dimethylamino)-N-[2-(1H-indazol-6-yl)ethyl]but-2-enamide](/img/structure/B3007667.png)

![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)

![3-(hydroxymethyl)-5-(4-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007673.png)